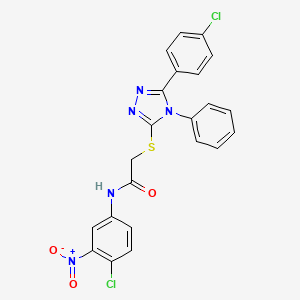

![molecular formula C11H13N3OS B11771291 N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide](/img/structure/B11771291.png)

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

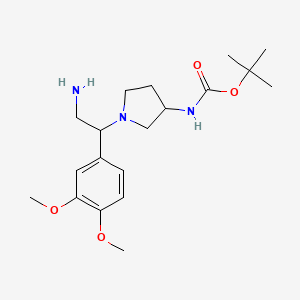

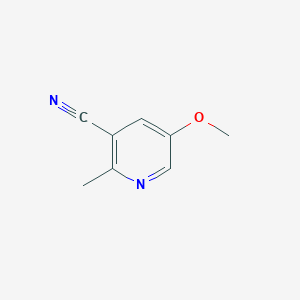

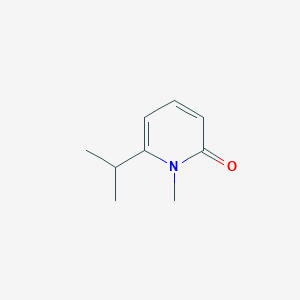

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramid ist eine heterocyclische Verbindung mit einem Benzothiazol-Grundgerüst. Diese Verbindung ist bekannt für ihre vielseitigen Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie, die organische Synthese und die Materialwissenschaft. Das Vorhandensein sowohl von Amin- als auch von Amid-Funktionsgruppen in ihrer Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer Moleküle.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramid umfasst typischerweise die Cyclisierung von 2-Aminobenzothiazol-Derivaten. Eine gängige Methode beinhaltet die Reaktion von 2-Aminobenzothiazol mit Isobutyrylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramid kann Verfahren umfassen, die besser skalierbar sind, wie z. B. die kontinuierliche Durchfluss-Synthese. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und Ausbeuten, was sie für die großtechnische Produktion geeignet macht. Der Einsatz von automatisierten Reaktoren und Echtzeit-Überwachungssystemen sorgt für eine gleichbleibende Produktqualität.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Amidgruppe in ein Amin umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel werden unter sauren oder basischen Bedingungen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, substituierte Benzothiazole und reduzierte Amine. Diese Produkte sind wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien .

Wissenschaftliche Forschungsanwendungen

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Die Verbindung wird bei der Entwicklung von Enzyminhibitoren und Rezeptormodulatoren verwendet.

Industrie: Die Verbindung wird bei der Herstellung von Farbstoffen, Pigmenten und Polymeren verwendet

Wirkmechanismus

Der Wirkmechanismus von N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum oder allosterische Stellen hemmen. Sie kann auch die Rezeptoraktivität durch die Funktion als Agonist oder Antagonist modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab .

Wirkmechanismus

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites. It may also modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Aminobenzo[d]thiazol-6-yl)acetamid

- N-(2-Aminobenzo[d]thiazol-6-yl)propionamid

- N-(2-Aminobenzo[d]thiazol-6-yl)butyramid

Einzigartigkeit

N-(2-Aminobenzo[d]thiazol-6-yl)isobutyramid ist aufgrund seines spezifischen Substitutionsschemas am Benzothiazolring und des Vorhandenseins der Isobutyramidgruppe einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für verschiedene Anwendungen machen .

Eigenschaften

Molekularformel |

C11H13N3OS |

|---|---|

Molekulargewicht |

235.31 g/mol |

IUPAC-Name |

N-(2-amino-1,3-benzothiazol-6-yl)-2-methylpropanamide |

InChI |

InChI=1S/C11H13N3OS/c1-6(2)10(15)13-7-3-4-8-9(5-7)16-11(12)14-8/h3-6H,1-2H3,(H2,12,14)(H,13,15) |

InChI-Schlüssel |

BHNJATBFCVVWMW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N=C(S2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.